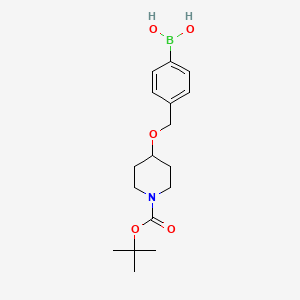

(4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid

説明

BenchChem offers high-quality (4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxymethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO5/c1-17(2,3)24-16(20)19-10-8-15(9-11-19)23-12-13-4-6-14(7-5-13)18(21)22/h4-7,15,21-22H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAJJKKTWHWNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary target of (4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds.

Mode of Action

The compound acts as an organoboron reagent in the Suzuki–Miyaura cross-coupling reaction. The reaction involves two key steps: oxidative addition and transmetalation. In oxidative addition, palladium donates electrons to form a new palladium-carbon bond with electrophilic organic groups. In transmetalation, nucleophilic organic groups are transferred from boron to palladium.

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway influenced by (4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid. This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds. The compound’s role as an organoboron reagent makes it a crucial component in this pathway.

Pharmacokinetics

These properties can influence the bioavailability of the compound in Suzuki–Miyaura cross-coupling reactions.

Result of Action

The result of the action of (4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction. This reaction is a fundamental process in organic synthesis, enabling the construction of complex organic compounds.

Action Environment

The action of (4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions. Therefore, the efficacy and stability of the compound’s action can be influenced by these environmental factors.

生物活性

(4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid, often referred to as 4-Boc-Piperidin-4-yloxy-phenylboronic acid, is a boronic acid derivative with significant implications in medicinal chemistry and biological research. This compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate in various synthetic pathways. Its unique structure allows for interactions with biological molecules, thereby facilitating its use in drug discovery and biochemical applications.

- Molecular Formula : C17H26BNO5

- Molecular Weight : 335.20 g/mol

- CAS Number : 1224449-13-1

- IUPAC Name : 4-(((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles through its boronic acid moiety. This property enables it to act as an enzyme inhibitor and a receptor ligand, which is crucial in the development of therapeutic agents targeting various diseases.

Biological Applications

- Enzyme Inhibition : The boronic acid group can inhibit enzymes that rely on diol substrates, making it useful in the design of enzyme inhibitors.

- Drug Development : As a building block in organic synthesis, it plays a role in the creation of pharmaceuticals aimed at treating cancer and other diseases.

- Biochemical Probes : The compound is employed in developing probes for studying biological processes due to its ability to interact with specific biomolecules.

Case Studies

- Cancer Research : Recent studies have highlighted the potential of boronic acids in cancer therapy. For instance, compounds similar to (4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid have shown promising inhibitory effects on cancer cell proliferation. In vitro studies indicated an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, demonstrating significant selectivity over non-cancerous cells .

- Mechanistic Studies : Research has elucidated that the compound's mechanism involves interaction with matrix metalloproteinases (MMPs), which are implicated in tumor metastasis. This interaction suggests potential therapeutic avenues for preventing cancer spread .

Comparative Analysis

| Compound | IC50 (μM) | Target | Notes |

|---|---|---|---|

| 4-Boc-Piperidin-4-yloxy-phenylboronic acid | 0.126 | MDA-MB-231 | Selective inhibition over MCF10A |

| TAE226 | N/A | Various | Known compound for comparison |

| 5-Fluorouracil | 17.02 (MCF-7) | Cancer | Standard chemotherapy agent |

Synthesis Methods

The synthesis of (4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid typically involves several steps:

- Formation of Piperidine Ring : Cyclization of amino alcohols or dihalides under basic conditions.

- Introduction of Boc Group : Utilization of tert-butyl chloroformate in the presence of a base.

- Phenyl Ring Attachment : Coupling reactions using phenylboronic acid derivatives.

- Boronic Acid Formation : Conversion to the boronic acid moiety using boron reagents under controlled conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。